molecular formula C15H19N3OS B5598600 3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B5598600
M. Wt: 289.4 g/mol
InChI Key: MKCMUQTVAGBTLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide often involves multi-step reactions starting from basic heterocyclic scaffolds. For example, N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their amine salts can be synthesized via reactions involving 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or by reactions of oxazines with amines, highlighting a common approach to synthesizing complex thienopyridine derivatives (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thienopyridine core, often substituted with various functional groups that can significantly affect the compound's properties and reactivity. For instance, the synthesis and stereo structure of related compounds, such as dihydropyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-a]iso-indole-6,8-diones, provide insights into the complex stereochemistry and structural features of these molecules (Vasilin et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization, aminomethylation, and reactions with nucleophiles and electrophiles, leading to a wide range of derivatives with potentially diverse biological activities. For example, the Mannich reaction has been employed to synthesize 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides from related pyridine-thiolate compounds, showcasing the chemical versatility of the thienopyridine scaffold (Dotsenko et al., 2012).

properties

IUPAC Name

6-amino-N,N-diethyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-18(4-2)15(19)13-12(16)10-8-9-6-5-7-11(9)17-14(10)20-13/h8H,3-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCMUQTVAGBTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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